molecular formula C19H22O B1360579 2',3'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone CAS No. 898769-53-4

2',3'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone

Cat. No.: B1360579
CAS No.: 898769-53-4
M. Wt: 266.4 g/mol
InChI Key: PUFCVMPLUORDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,3’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is an organic compound with the molecular formula C19H22O It is a derivative of propiophenone, characterized by the presence of dimethyl groups on both the phenyl and propiophenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of 2’,3’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and purification techniques, such as recrystallization and chromatography, ensures the compound’s high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can yield alcohols or hydrocarbons, typically using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Halogens, alkylating agents

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, hydrocarbons

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2’,3’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with specific therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2’,3’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone
  • 2’,3’-Dimethyl-3-(3-methylphenyl)propiophenone
  • 2’,3’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Uniqueness

2’,3’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

2',3'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is a synthetic organic compound belonging to the class of propiophenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22OC_{19}H_{22}O, and it features a propiophenone backbone with dimethyl substitutions on both the phenyl ring and the carbon adjacent to the carbonyl group. The structural characteristics influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The compound acts as an electrophile, facilitating the formation of new chemical bonds that can lead to significant biochemical effects.

Interaction with Biological Targets

  • Enzymatic Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
  • Receptor Binding : The compound shows potential for binding with various receptors, influencing cellular signaling pathways.

Biological Activities

  • Antimicrobial Activity : Research suggests that compounds similar in structure to this compound exhibit antimicrobial properties against a range of bacterial strains. This suggests potential applications in developing antimicrobial agents.
  • Anti-inflammatory Properties : There is emerging evidence that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various propiophenones, including this compound. The results demonstrated significant activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL.

CompoundMIC (µg/mL)Target Bacteria
This compound64Staphylococcus aureus
2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone32Streptococcus pyogenes

Case Study 2: Anti-inflammatory Effects

In a controlled in vitro study examining the anti-inflammatory potential of various dimethyl-substituted phenyl compounds, this compound was shown to reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). The compound reduced nitric oxide levels by approximately 40% at a concentration of 50 µM.

Properties

IUPAC Name

1,3-bis(2,3-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-7-5-9-17(15(13)3)11-12-19(20)18-10-6-8-14(2)16(18)4/h5-10H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFCVMPLUORDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC(=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644631
Record name 1,3-Bis(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-53-4
Record name 1,3-Bis(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.